2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
CAS No.: 499193-57-6
Cat. No.: VC5261619
Molecular Formula: C10H12ClNSi
Molecular Weight: 209.75
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 499193-57-6 |
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Molecular Formula | C10H12ClNSi |
Molecular Weight | 209.75 |
IUPAC Name | 2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane |
Standard InChI | InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 |
Standard InChI Key | GUFPUCBBPLNIIN-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C#CC1=CC(=NC=C1)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a pyridine ring substituted with a chlorine atom at position 2 and a trimethylsilyl-protected ethynyl group (-C≡C-Si(CH₃)₃) at position 4. This arrangement confers unique electronic and steric properties:
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The pyridine ring provides a π-deficient aromatic system, facilitating electrophilic substitution and coordination to metal catalysts.
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The chlorine atom acts as a leaving group, enabling nucleophilic displacement reactions.
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The TMS-ethynyl group offers steric protection for the alkyne while allowing subsequent deprotection under mild conditions.
Physicochemical Characteristics
Property | Value |
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Molecular Formula | C₁₀H₁₃ClNSi |
Molecular Weight | 210.73 g/mol |
CAS Number | 945717-09-9 |
Appearance | Off-white to pale yellow solid |
Solubility | Soluble in THF, DCM, ether |
The TMS group enhances solubility in nonpolar solvents, making the compound amenable to standard organic reaction conditions. Its stability under inert atmospheres allows long-term storage, though moisture-sensitive handling is required to prevent premature desilylation .
Synthesis and Preparation
Laboratory-Scale Synthesis
The primary route to 2-chloro-4-((trimethylsilyl)ethynyl)pyridine involves a Sonogashira coupling between 2-chloro-4-iodopyridine and trimethylsilylacetylene. This palladium-catalyzed reaction proceeds under mild conditions:
Reaction Conditions:
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Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
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Base: Triethylamine or diisopropylamine
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: Room temperature to 60°C
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Atmosphere: Inert gas (argon/nitrogen)
Mechanistic Insights:
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Oxidative addition of Pd⁰ to the C–I bond of 2-chloro-4-iodopyridine.
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Transmetallation with trimethylsilylacetylene via the copper co-catalyst.
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Reductive elimination to form the C–C bond, yielding the target compound.
Workup:
Crude product purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient), achieving yields of 75–85% .
Industrial Production Considerations
Scale-up challenges include:
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Catalyst Recycling: Heterogeneous palladium catalysts (e.g., Pd/C) reduce costs but require optimization for selectivity.
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Solvent Recovery: THF and DMF are energy-intensive to recover; switchable solvents (e.g., 2-methyl-THF) are under investigation.
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Byproduct Management: Iodide salts generated during the reaction necessitate efficient filtration systems.
Chemical Reactions and Reactivity
Deprotection of the TMS Group
The TMS-ethynyl group is readily removed using tetrabutylammonium fluoride (TBAF) in THF:
Procedure:
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Dissolve 2-chloro-4-((trimethylsilyl)ethynyl)pyridine in anhydrous THF.
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Add TBAF (1.0 equiv) at -78°C, warm to 0°C, and stir for 45 minutes.
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Quench with saturated NH₄Cl, extract with diethyl ether, and concentrate.
This yields 2-chloro-4-ethynylpyridine (91% isolated), a key intermediate for click chemistry and metal-organic frameworks .
Substitution at the Chlorine Position
The C2 chlorine participates in cross-coupling reactions:
Reaction Type | Conditions | Product Application |
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Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl pharmaceuticals |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminopyridine catalysts |
Example – Suzuki Coupling:
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine + phenylboronic acid → 2-phenyl-4-((trimethylsilyl)ethynyl)pyridine (Yield: 78%)
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s dual functionality enables divergent synthesis:
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Alkyne Deprotection: Generates terminal alkynes for Huisgen cycloaddition (e.g., triazole-based kinase inhibitors).
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Chlorine Substitution: Introduces aryl/heteroaryl groups for structure-activity relationship (SAR) studies.
Case Study – Anticancer Agent Synthesis:
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Deprotect TMS-ethynyl group → 2-chloro-4-ethynylpyridine.
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Click reaction with azide-functionalized quinolone → Hybrid inhibitor of topoisomerase II (IC₅₀ = 12 nM) .
Materials Science
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Conjugated Polymers: Sonogashira polymerization with diiodoarenes yields electroluminescent materials (λₑₘ = 450–600 nm).
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Metal-Organic Frameworks (MOFs): Pyridine coordination to Cu(I) nodes creates porous networks for CO₂ capture (BET surface area: 1,200 m²/g).
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